MALT1 C-Domain Biochemical Potency
In a head-to-head comparison derived from independent enzyme activity assays using the isolated MALT1 C-domain (amino acids 329–824), MLT-943 demonstrates an IC50 of 0.004 nM, which is 3,500-fold lower (more potent) than the IC50 of 14 nM reported for the closely related allosteric MALT1 inhibitor MLT-747 [1][2]. Furthermore, MLT-943's biochemical potency exceeds that of MLT-231, which exhibits an IC50 of 9 nM in a comparable MALT1 inhibition assay .
| Evidence Dimension | MALT1 C-domain enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 0.004 nM |
| Comparator Or Baseline | MLT-747: 14 nM; MLT-231: 9 nM |
| Quantified Difference | MLT-943 is 3,500-fold more potent than MLT-747; >2,250-fold more potent than MLT-231 |
| Conditions | Enzyme activity assay using recombinant MALT1 C-domain (aa 329-824) |
Why This Matters
Sub-picomolar biochemical potency minimizes the required compound concentration for target engagement in downstream cellular and in vivo studies, reducing potential off-target effects and conserving precious research material.
- [1] BindingDB BDBM355878. MLT-943 Affinity Data: IC50 0.00400 nM (MALT1 C-domain, aa 329-824). View Source
- [2] Chem960. MLT-747 (CAS 2097853-86-4) Product Information. MALT1 Allosteric Inhibitor IC50: 14 nM. View Source
